molecular formula C22H26O5 B12411962 Tubulin inhibitor 18

Tubulin inhibitor 18

Cat. No.: B12411962
M. Wt: 370.4 g/mol
InChI Key: IZJUYBUUCXVDJD-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin Inhibitor 18 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common method involves the use of ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization . The synthetic route may include steps such as hydrogenation, alkylation, and cyclization under specific conditions to achieve the desired compound.

Industrial Production Methods: For industrial production, the synthesis of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 18 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tubulin Inhibitor 18 has a wide range of scientific research applications:

Mechanism of Action

Tubulin Inhibitor 18 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network within cells. The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells . The molecular targets involved include the α-tubulin and β-tubulin subunits, which are essential for microtubule assembly .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity and the structural modifications that enhance its solubility and bioavailability compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics with high potency and low toxicity makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-3-(3-tert-butyl-2-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H26O5/c1-22(2,3)16-9-7-8-14(21(16)24)10-11-17(23)20-18(26-5)12-15(25-4)13-19(20)27-6/h7-13,24H,1-6H3/b11-10+

InChI Key

IZJUYBUUCXVDJD-ZHACJKMWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1O)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=CC(=O)C2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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